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CAS Number: 176225-10-8

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride is a key organosulfur intermediate,

instrumental in the synthesis of a variety of compounds, particularly in the pharmaceutical and

agrochemical sectors.[1] Its unique trifluoromethyl and bromo substitutions on the benzene ring

confer specific reactivity and properties, making it a valuable building block for targeted

molecular design. The electron-withdrawing nature of the trifluoromethyl group enhances the

reactivity of the sulfonyl chloride moiety, facilitating nucleophilic substitution reactions.[1] This

guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and

its role in the development of targeted therapeutics, with a focus on its application in the

synthesis of carbonic anhydrase inhibitors.

Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for 4-Bromo-2-
(trifluoromethyl)benzenesulfonyl chloride is presented below. This information is critical for

its safe handling, storage, and use in experimental settings.
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Property Value Reference

CAS Number 176225-10-8 [2]

Molecular Formula C₇H₃BrClF₃O₂S [2]

Molecular Weight 323.51 g/mol [2]

Appearance Solid

Melting Point 54-58 °C

Flash Point 110 °C (230 °F) - closed cup

Hazard Classifications

Skin Corrosion (Category 1B),

Serious Eye Damage

(Category 1)

Signal Word Danger

Hazard Statements
H314: Causes severe skin

burns and eye damage

Synthesis and Reactivity
The synthesis of arylsulfonyl chlorides can be broadly approached through two main routes:

direct chlorosulfonation of an aromatic ring or a multi-step synthesis commencing from a

substituted aniline via a diazonium salt intermediate.[1][3] The latter method often provides

greater control over regioselectivity, which is crucial for complex molecules.[1]

Representative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a trifluoromethyl-

substituted benzenesulfonyl chloride from a corresponding aniline, a common and versatile

method.[3]
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Synthesis of Arylsulfonyl Chloride

Substituted Aniline
(e.g., 4-Bromo-2-(trifluoromethyl)aniline)

Diazonium Salt Intermediate

  Diazotization
(NaNO₂, HCl, low temp.)

4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride

  Sulfonylation
(SO₂, CuCl₂, Acetic Acid)
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A generalized synthetic route to arylsulfonyl chlorides.

Reactivity in Sulfonamide Formation
A primary application of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride is in the

synthesis of sulfonamides through its reaction with primary or secondary amines.[1] This

reaction is fundamental to the creation of a wide array of biologically active molecules. The

sulfonamide linkage is a key structural motif in numerous therapeutic agents.

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 4-Bromo-2-
(trifluoromethyl)benzenesulfonyl chloride is not readily available in the searched literature,

a general procedure can be inferred from established methods for analogous compounds.[3]

Similarly, a representative protocol for its reaction with an amine to form a sulfonamide is

provided.
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Representative Protocol for the Synthesis of 4-Bromo-2-
(trifluoromethyl)benzenesulfonyl chloride
This protocol is based on the Sandmeyer-type reaction of a diazonium salt.[3]

Materials:

4-Bromo-2-(trifluoromethyl)aniline

Sodium nitrite (NaNO₂)

Concentrated hydrochloric acid (HCl)

Sulfur dioxide (SO₂)

Copper(II) chloride (CuCl₂)

Glacial acetic acid

Ice

Diethyl ether

Procedure:

Diazotization: 4-Bromo-2-(trifluoromethyl)aniline is dissolved in a mixture of concentrated

HCl and glacial acetic acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in

water is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

Sulfonylation: In a separate vessel, glacial acetic acid is saturated with sulfur dioxide gas,

and copper(II) chloride is added as a catalyst. The solution is cooled in an ice bath.

Reaction: The cold diazonium salt solution is added portion-wise to the sulfur

dioxide/copper(II) chloride solution. The reaction is stirred at a low temperature and then

allowed to warm to room temperature.

Work-up: The reaction mixture is poured into ice water, and the product is extracted with

diethyl ether.
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Purification: The combined organic extracts are washed with water and brine, dried over

anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude

product can be further purified by distillation or recrystallization.

Representative Protocol for the Synthesis of a
Sulfonamide Derivative
Materials:

4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride

Primary or secondary amine

Pyridine or triethylamine (as a base)

Dichloromethane (as a solvent)

Procedure:

Reaction Setup: The amine is dissolved in dichloromethane, and the basic catalyst (e.g.,

pyridine) is added.

Addition of Sulfonyl Chloride: A solution of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl
chloride in dichloromethane is added dropwise to the amine solution at room temperature.

Reaction: The mixture is stirred at room temperature until the reaction is complete

(monitored by TLC).

Work-up: The reaction mixture is washed with dilute acid (e.g., 1M HCl), water, and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is

removed under reduced pressure. The resulting crude sulfonamide can be purified by

column chromatography or recrystallization.

Application in Drug Development: Targeting
Carbonic Anhydrases
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Benzenesulfonamide derivatives, particularly those bearing trifluoromethyl groups, have been

identified as potent and selective inhibitors of carbonic anhydrase (CA) isozymes, specifically

CA IX and CA XII.[4] These enzymes are tumor-associated and play a crucial role in the pH

regulation of the tumor microenvironment, contributing to cancer cell survival and proliferation.

[4] The inhibition of these enzymes is a promising strategy for anticancer therapy.[4][5]

Signaling Pathway of Carbonic Anhydrase IX in Tumors
The diagram below illustrates the role of Carbonic Anhydrase IX (CA IX) in the tumor

microenvironment and its inhibition by sulfonamide-based drugs.

Cancer Cell Tumor Microenvironment

Therapeutic Intervention
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benzenesulfonyl chloride)

  Inhibition
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Inhibition of Carbonic Anhydrase IX by sulfonamides.

The overexpression of CA IX in hypoxic tumors leads to the acidification of the extracellular

matrix, which promotes tumor invasion and metastasis. Sulfonamide inhibitors, synthesized

from precursors like 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride, can selectively

target and inhibit CA IX, thereby disrupting this process and offering a potential therapeutic
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avenue. The trifluoromethyl group often enhances the binding affinity and selectivity of these

inhibitors.[4]

Conclusion
4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride is a highly reactive and versatile

chemical intermediate with significant applications in the synthesis of bioactive molecules. Its

utility in constructing sulfonamide scaffolds makes it particularly valuable in the development of

targeted therapies, such as inhibitors of tumor-associated carbonic anhydrases. A thorough

understanding of its chemical properties, synthetic routes, and reactivity is essential for its

effective and safe utilization in research and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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